Tioxazafen
Overview
Description
Synthesis Analysis
Tioxazafen synthesis involves innovative chemical processes. A notable method includes the one-pot intermolecular annulation reaction for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols, facilitating the production of tioxazafen under transition metal-free conditions. This synthesis pathway emphasizes high yield, functional group diversity, and the absence of extra oxidants, highlighting the efficiency and environmental friendliness of the process (Yan et al., 2023). Another critical raw material, thiophene-2-carbonyl chloride (TCC), is synthesized via a cost-effective process that reduces waste generation, demonstrating the innovations in tioxazafen's production methods (Walker et al., 2019).
Scientific Research Applications
Nematode Toxicity and Recovery
Tioxazafen has been studied for its effects on nematodes, particularly Meloidogyne incognita and Rotylenchulus reniformis. Experiments have shown that tioxazafen causes nematode paralysis and mortality, and can reduce nematode hatch and infectivity on tomato roots. It is effective at low concentrations, with notable impacts on both nematode species. This demonstrates tioxazafen's potential as a nematicide in agriculture (Faske, Brown, & Kelly, 2022).
Raw Material for Tioxazafen Manufacturing
Research has been conducted on thiophene-2-carbonyl chloride (TCC), a key raw material in tioxazafen's manufacture. Innovative chemical processes have been developed to create TCC more cost-effectively, addressing issues like byproduct formation and waste generation in its production. This advancement is significant for the scalable and economical production of tioxazafen (Walker et al., 2019).
Crop Protection
Tioxazafen has been tested for controlling various nematodes in crops like corn, soybean, and cotton. It's been found to effectively suppress nematode populations, demonstrating its potential as a broad-spectrum nematicide for major crops. This could provide an important tool for farmers dealing with nematode-related crop losses, as tioxazafen-treated plants showed no signs of phytotoxicity and grew similarly to untreated plants (Uzuele, 2016).
Novel Nematicidal Compounds
New compounds with potential nematicidal activities have been synthesized, showing better effectiveness than tioxazafen in certain cases. These compounds, such as 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, have demonstrated promising results against Bursaphelenchus xylophilus, a harmful nematode. This research opens up possibilities for developing alternative nematicides based on the framework of tioxazafen (Liu, Wang, Zhou, & Gan, 2022).
Safety And Hazards
properties
IUPAC Name |
3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNSIFFSNUQGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186703 | |
Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tioxazafen | |
CAS RN |
330459-31-9 | |
Record name | Tioxazafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330459-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tioxazafen [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330459319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOXAZAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45442MUI4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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